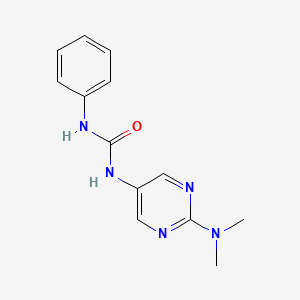
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Again, without specific information on “1-(2-(Dimethylamino)pyrimidin-5-yl)-3-phenylurea”, it’s hard to provide an analysis of its chemical reactions. The reactivity of a compound depends on its specific structure and the conditions under which it’s used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-Alkyl-5-phenyl-4(1H)pyrimidinones, related to the compound , are synthesized through a process involving condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine. This synthesis technique is significant in heterocyclic chemistry (Beck & Gajewski, 1976).
Applications in Polymer Science
- Research involving aromatic polymers containing 1,3,5-triazine rings, which are structurally related to the compound, has led to the development of new polyamides, polyimides, and polyureas. These polymers exhibit solubility in certain solvents and stability up to high temperatures, making them potentially useful in various industrial applications (Lin et al., 1990).
Anticancer Research
- Pyrimidine derivatives have been explored for their biological and pharmacological properties, particularly in anticancer research. Various pyrimidine derivatives, including those structurally related to the compound , have been synthesized and studied for their potential contributions to cancer treatment (Saracoglu et al., 2020).
DNA Interaction Studies
- Certain pyrimidine derivatives have been investigated for their interaction with DNA, which is crucial for understanding their role in biological systems and potential drug development. Studies on the binding of these compounds to DNA through intercalation provide insights into their biological amplification activity (Strekowski et al., 1986).
Photophysical Properties and Sensing Applications
- Pyrimidine-phthalimide derivatives have been designed and synthesized for their photophysical properties and potential pH-sensing applications. These studies highlight the ability of such compounds to exhibit solid-state fluorescence and solvatochromism, making them candidates for novel colorimetric pH sensors (Yan et al., 2017).
Supramolecular Chemistry
- Ureidopyrimidone functionality, a component of the compound, has been utilized in supramolecular chemistry for its high dimerization constant and preorganization for dimerization. This research contributes to the understanding of molecular interactions and the development of new materials (Beijer et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-18(2)12-14-8-11(9-15-12)17-13(19)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFVMGVZBVDLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(2-furylmethyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2985908.png)
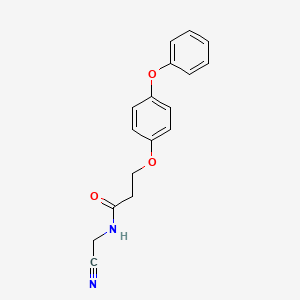
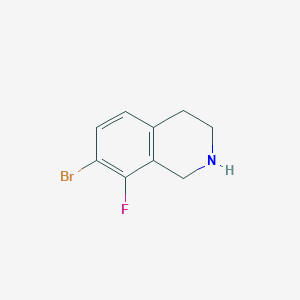
![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)
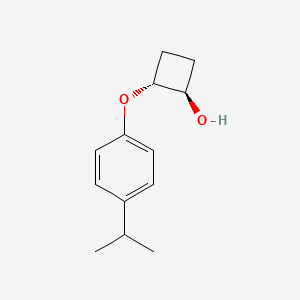

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2985918.png)
![Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate](/img/structure/B2985919.png)
![2-chloro-N-[4-(4-fluorobenzenesulfonyl)phenyl]acetamide](/img/structure/B2985920.png)
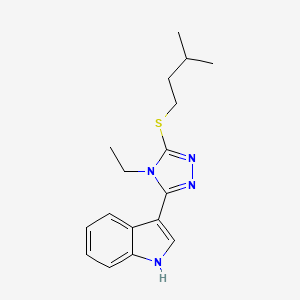
![2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985923.png)
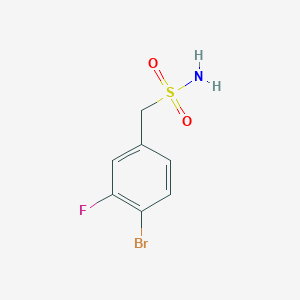
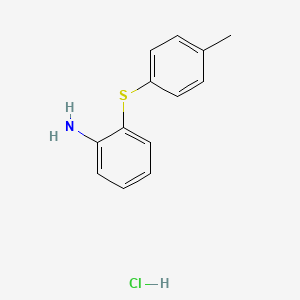
![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)